Maltose

Description

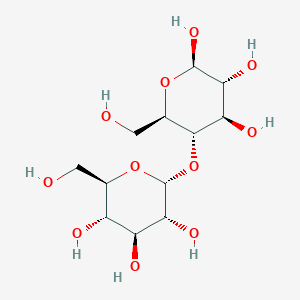

Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-QUYVBRFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Record name | maltose | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Maltose | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318570 | |

| Record name | beta-Maltose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [Mallinckrodt Baker MSDS] | |

| Record name | Maltose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

133-99-3, 69-79-4 | |

| Record name | β-Maltose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Maltose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | maltose | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Glucose, 4-O-.alpha.-D-glucopyranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | beta-Maltose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maltose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.651 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-MALTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4B6462NGR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Guide to the Chemical Structure of Maltose

Abstract: Maltose (C₁₂H₂₂O₁₁), commonly known as malt sugar, is a fundamental disaccharide of significant importance in biochemistry, food science, and biotechnology.[1][2] Derived from the enzymatic hydrolysis of starch, its unique structural characteristics dictate its chemical behavior and biological function.[3][4] This guide provides a comprehensive technical examination of the chemical structure of this compound, intended for researchers, scientists, and professionals in drug development. We will deconstruct its monosaccharide composition, analyze the stereochemistry of its defining glycosidic bond, explore its anomeric forms, and contextualize its structure against isomeric disaccharides.

Core Molecular Composition: A Dimer of Glucose

At its core, this compound is a disaccharide composed of two D-glucose monosaccharide units.[5][6][7] The empirical formula for this compound is C₁₂H₂₂O₁₁, reflecting the condensation reaction that joins the two glucose monomers (2 x C₆H₁₂O₆ -> C₁₂H₂₂O₁₁ + H₂O).[8][9]

In aqueous solutions, monosaccharides with five or more carbons, such as glucose, predominantly exist as cyclic structures.[10] The glucose units within this compound adopt a six-membered ring structure known as a pyranose, formed by an intramolecular reaction between the aldehyde group at carbon 1 (C1) and the hydroxyl group at carbon 5 (C5).[10][11] This cyclic hemiacetal form, specifically α-D-glucopyranose, is the fundamental building block of this compound.

Caption: The constituent monomers of this compound: two α-D-glucopyranose units.

The α-1,4-Glycosidic Linkage: The Defining Feature

The two glucopyranose units in this compound are covalently joined by an α-1,4-glycosidic bond.[3][12][13] This linkage is the molecule's defining structural feature and is formed through a dehydration (or condensation) reaction. Specifically, the hydroxyl group on the anomeric carbon (C1) of the first glucose unit links to the hydroxyl group on C4 of the second glucose unit, eliminating a molecule of water.[9][14][15]

The stereochemistry of this bond is critical:

-

'1,4' : Specifies that the linkage is between C1 of the first glucose and C4 of the second.[14]

-

'α' : Denotes the configuration at the anomeric C1. In the α configuration, the oxygen atom of the glycosidic bond is on the opposite side of the pyranose ring from the CH₂OH group (C6).[6][16]

This specific linkage is a direct result of the enzymatic action of amylase on starch and is fundamental to this compound's recognition by the maltase enzyme in biological systems for hydrolysis.[14][17] Structurally, the α-1,4 linkage imparts a characteristic kink or bend in the three-dimensional conformation of the molecule.[18]

Caption: Formation of the α-1,4-glycosidic bond in this compound via dehydration.

Anomerism and the Reducing End

A critical feature of this compound's structure is that the anomeric carbon (C1) of the second glucose unit is not involved in the glycosidic bond.[13] This C1 carbon, part of a hemiacetal group, allows the pyranose ring to be in equilibrium with its open-chain aldehyde form in an aqueous solution.[12][15][19]

This structural characteristic has two major consequences:

-

Reducing Sugar : The presence of the free aldehyde group in the open-chain form allows this compound to act as a reducing agent, giving a positive result in tests like Benedict's or Fehling's tests.[3][12][14][20]

-

Mutarotation : The reversible opening and closing of the ring at the free anomeric carbon leads to the existence of two distinct stereoisomers, or anomers: α-maltose and β-maltose .[12][21] In aqueous solution, these two forms interconvert until an equilibrium is reached.[19][22] The α-anomer has its C1-hydroxyl group in an axial position (pointing down in a standard Haworth projection), while the β-anomer's C1-hydroxyl is in an equatorial position (pointing up).[22]

Caption: Equilibrium between the anomeric forms of this compound in solution.

Physicochemical Properties Summary

The chemical structure of this compound directly determines its physical and chemical properties.

| Property | Value | Rationale / Significance |

| Chemical Formula | C₁₂H₂₂O₁₁ | Defines it as a disaccharide.[1][3][9] |

| Molar Mass | 342.30 g/mol | Derived from its atomic composition.[1][23] |

| Appearance | White crystalline powder | Typical for many pure carbohydrates.[3][14] |

| Solubility in Water | 1.080 g/mL (at 20 °C) | High solubility due to multiple polar hydroxyl groups forming hydrogen bonds with water.[9][23] |

| Melting Point | 102–103 °C (monohydrate) | The energy required to overcome the crystalline lattice forces.[1][23] |

| Sweetness | ~30-40% that of sucrose | The specific interaction of its structure with taste receptors results in moderate sweetness.[4][5] |

| Reducing Property | Yes | Due to the hemiacetal group at the free anomeric carbon.[3][12] |

Structural Comparison with Isomeric Disaccharides

Understanding this compound's structure is enhanced by comparing it to its isomers, where subtle changes in linkage lead to profoundly different properties.

-

Cellobiose : Like this compound, cellobiose consists of two glucose units linked at C1 and C4. However, it features a β-1,4-glycosidic bond .[13] This seemingly minor change in stereochemistry prevents human digestive enzymes (like maltase) from hydrolyzing the bond, rendering cellobiose indigestible for humans.[18][20]

-

Isothis compound : This isomer also consists of two glucose units, but they are joined by an α-1,6-glycosidic bond .[3][12] This linkage is found as a branch point in starch (amylopectin) and glycogen.

Caption: Structural relationships between this compound and its common isomers.

Experimental Protocol: Enzymatic Hydrolysis of this compound

The hydrolysis of the α-1,4-glycosidic bond in this compound is a cornerstone experiment in biochemistry. This protocol outlines a self-validating system to confirm the structure and products of this compound breakdown.

Objective: To hydrolyze this compound into its constituent glucose monomers using the enzyme maltase and to verify the reaction product.

Methodology:

-

Substrate Preparation:

-

Prepare a 1% (w/v) this compound solution by dissolving 1.0 g of this compound monohydrate in 100 mL of a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8).

-

Causality: A buffered solution is essential to maintain the optimal pH for maltase activity, ensuring the reaction proceeds efficiently and reproducibly.

-

-

Enzyme Solution Preparation:

-

Prepare a 0.1% (w/v) maltase solution in the same buffer. The exact concentration may need optimization based on the specific activity of the enzyme batch.

-

Causality: The enzyme is the catalyst; its concentration directly influences the reaction rate.

-

-

Reaction Setup:

-

Set up three test tubes:

-

Tube A (Test): 5 mL of 1% this compound solution + 1 mL of 0.1% maltase solution.

-

Tube B (Substrate Control): 5 mL of 1% this compound solution + 1 mL of buffer.

-

Tube C (Enzyme Control): 5 mL of buffer + 1 mL of 0.1% maltase solution.

-

-

Trustworthiness: The controls are critical. Tube B confirms that this compound does not spontaneously hydrolyze under these conditions. Tube C confirms that the enzyme solution itself does not contain reducing sugars that would yield a false positive.

-

-

Incubation:

-

Incubate all three tubes in a water bath at 37°C for 30 minutes.

-

Causality: 37°C is typically near the optimal temperature for enzymes from mammalian sources, maximizing catalytic activity.

-

-

Reaction Termination & Analysis:

-

After incubation, add 1 mL of Benedict's reagent to each tube.

-

Place all tubes in a boiling water bath for 5 minutes.

-

Observe any color change.

-

Causality: Benedict's test detects the presence of reducing sugars. The aldehyde group of glucose (the product) will reduce the Cu²⁺ ions in the reagent to Cu⁺, forming a colored precipitate (green to brick-red).

-

-

Expected Results:

-

Tube A (Test): A significant color change to green, yellow, orange, or brick-red, indicating the production of glucose.

-

Tube B (Substrate Control): A slight color change may occur as this compound is a reducing sugar, but it will be significantly less intense than Tube A. This establishes a baseline.

-

Tube C (Enzyme Control): No color change (remains blue), confirming the purity of the enzyme solution.

-

Conclusion

The chemical structure of this compound is precisely defined by the union of two α-D-glucopyranose units through an α-1,4-glycosidic bond. This specific linkage, combined with the presence of a free anomeric carbon on the second glucose residue, dictates its entire chemical persona: its three-dimensional shape, its identity as a reducing sugar capable of mutarotation, and its role as a key substrate in metabolic pathways. A thorough understanding of this structure is essential for professionals in fields ranging from drug development, where carbohydrate moieties are crucial for molecular recognition, to food science and industrial fermentation.

References

- Allied Academies. (2023). Exploring the chemistry and properties of this compound. [Link]

- Wikipedia. This compound. [Link]

- Allen.

- BYJU'S. This compound Structure. [Link]

- Vedantu. This compound Formula - Structure, Composition, Properties and Functions. [Link]

- GeeksforGeeks. (2023). This compound Formula. [Link]

- Chemistry Stack Exchange. (2023).

- Unacademy. This compound Structure. [Link]

- Study.com. This compound Definition, Structure & Function - Lesson. [Link]

- Homework.Study.com. Why does this compound have both a and b anomers?. [Link]

- Extramarks. This compound Formula: Properties, Chemical Structure and Uses. [Link]

- Oreate AI Blog. (2025). Is this compound a Monosaccharide Disaccharide or Polysaccharide. [Link]

- BYJU'S. This compound Formula. [Link]

- Quora. (2016). What are alpha-maltose and beta-maltose?. [Link]

- Turito. This compound - Structure, Sources, Properties. [Link]

- BioTopics. The this compound molecule in 3-D. [Link]

- Pearson. (2024).

- NIH National Center for Biotechnology Information. Different Anomeric Sugar Bound States of this compound Binding Protein Resolved by a Cytolysin A Nanopore Tweezer. [Link]

- Chemistry LibreTexts. (2024). 5.6: Disaccharides - this compound, Lactose, and Sucrose. [Link]

- Proteopedia. (2025). Disaccharides. [Link]

- YouTube. (2014). Structure of this compound. [Link]

- Shutterstock.

- Proprep. What are the differences between pyranose and furanose structures?. [Link]

- Jack Westin.

- University of Mustansiriyah.

- Chemistry LibreTexts. (2023). Pyranose and Furanose Forms. [Link]

- Biology Discussion. Mono saccharides: Pyranoses and Furanoses (With Diagram). [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. This compound - Structure, Sources, Properties | Turito US Blog [turito.com]

- 3. This compound Formula - GeeksforGeeks [geeksforgeeks.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. alliedacademies.org [alliedacademies.org]

- 6. This compound Structure [unacademy.com]

- 7. Is this compound a Monosaccharide Disaccharide or Polysaccharide - Oreate AI Blog [oreateai.com]

- 8. This compound Definition, Structure & Function - Lesson | Study.com [study.com]

- 9. extramarks.com [extramarks.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. biologydiscussion.com [biologydiscussion.com]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. byjus.com [byjus.com]

- 14. This compound- Structure, Properties,Production and Applications. [allen.in]

- 15. The this compound molecule in 3-D [biotopics.co.uk]

- 16. jackwestin.com [jackwestin.com]

- 17. youtube.com [youtube.com]

- 18. Disaccharides - Proteopedia, life in 3D [proteopedia.org]

- 19. homework.study.com [homework.study.com]

- 20. This compound, What is this compound? About its Science, Chemistry and Structure [3dchem.com]

- 21. quora.com [quora.com]

- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 23. This compound Formula - Structure, Composition, Properties and Functions [vedantu.com]

An In-depth Technical Guide to the Molecular Weight and Formula of Maltose for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of maltose, focusing on its molecular weight, chemical formula, and the scientific principles underpinning its analysis and application in the pharmaceutical sciences. It is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of this critical excipient.

Fundamental Properties of this compound: A Molecular Snapshot

This compound, also known as maltobiose or malt sugar, is a disaccharide of significant interest in various scientific and industrial fields, including pharmaceutical development. A thorough understanding of its fundamental properties is the cornerstone of its effective application.

Chemical Formula and Molecular Weight

This compound is composed of two α-glucose units linked together.[1] Its chemical formula is C₁₂H₂₂O₁₁ .[2][3] This formula is derived from the combination of two glucose molecules (C₆H₁₂O₆) with the elimination of one water molecule during the formation of the glycosidic bond.[2]

The molecular weight of anhydrous this compound is 342.30 g/mol .[4] this compound can also exist as a monohydrate, with one molecule of water of hydration, giving it the formula C₁₂H₂₂O₁₁·H₂O and a molecular weight of approximately 360.31 g/mol .[5] The precise molecular weight is a critical parameter in quantitative analysis, formulation calculations, and physicochemical characterization.

Table 1: Key Molecular Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₂₂O₁₁ | [2][3] |

| Molecular Weight (Anhydrous) | 342.30 g/mol | [4] |

| Molecular Weight (Monohydrate) | 360.31 g/mol | [5] |

| Synonyms | Maltobiose, Malt Sugar | [4] |

| CAS Number | 69-79-4 | [4] |

Structural Elucidation: The Glycosidic Bond

The two α-D-glucose units in this compound are joined by an α-(1→4) glycosidic bond.[6] This specific linkage dictates the molecule's three-dimensional structure and, consequently, its chemical and biological properties. The anomeric carbon of one glucose unit is linked to the hydroxyl group on the fourth carbon of the second glucose unit.[1] This linkage leaves the anomeric carbon of the second glucose unit free, rendering this compound a reducing sugar. This property is the basis for classic qualitative tests such as Fehling's and Benedict's tests.[5]

Caption: Schematic of the α-(1→4) glycosidic bond in this compound.

Experimental Determination of Molecular Weight: Protocols and Rationale

Accurate determination of molecular weight is paramount in research and quality control. Several robust analytical techniques are employed for this purpose, each with its underlying principles and experimental nuances.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sugars, as detailed in the United States Pharmacopeia (USP).[5][6] The method leverages the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.

Experimental Protocol: HPLC Analysis of this compound (Based on USP Monograph)

-

System Preparation:

-

Column: A column containing a strong cation-exchange resin (L58 packing material) is typically used.[6]

-

Rationale: This type of stationary phase provides excellent separation of carbohydrates based on their size and interaction with the resin.

-

-

Mobile Phase: Degassed water is used as the mobile phase.[5]

-

Rationale: Water is a suitable solvent for this compound and is compatible with the stationary phase. Degassing is crucial to prevent the formation of bubbles that can interfere with the detector signal.

-

-

Detector: A refractive index (RI) detector is commonly employed.

-

Rationale: RI detectors are universal detectors that respond to changes in the refractive index of the eluent, making them ideal for detecting non-UV absorbing compounds like this compound.

-

-

-

Standard and Sample Preparation:

-

Standard Preparation: Accurately weigh and dissolve USP this compound Monohydrate Reference Standard (RS) in water to a concentration of approximately 10 mg/g.[5]

-

Rationale: A certified reference standard ensures the accuracy and traceability of the measurement.

-

-

Assay Preparation: Accurately weigh about 0.10 g of the this compound sample, dissolve it in water, and dilute to about 10 g.[5]

-

Rationale: The sample concentration should be within the linear range of the detector for accurate quantification.

-

-

-

Chromatographic Analysis:

-

Injection Volume: Inject equal volumes (typically 20 µL) of the standard and assay preparations.[5]

-

Flow Rate: Maintain a constant flow rate to ensure reproducible retention times.

-

Data Acquisition: Record the chromatograms and measure the peak responses.

-

-

Data Analysis:

-

The percentage of this compound is calculated by comparing the peak area of the sample to the peak area of the standard.

-

Caption: A typical workflow for the HPLC analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of compounds with high accuracy and sensitivity. When coupled with a separation technique like liquid chromatography (LC-MS), it can provide both qualitative and quantitative information about the sample.

Experimental Protocol: LC-MS for this compound Molecular Weight Determination

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as a mixture of water and acetonitrile.

-

Rationale: The solvent system should be compatible with both the LC separation and the ionization source of the mass spectrometer.

-

-

Liquid Chromatography:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for polar compounds like this compound.

-

Rationale: HILIC columns provide good retention and separation of carbohydrates.

-

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing non-volatile and thermally labile molecules like this compound.[7]

-

Rationale: ESI minimizes fragmentation, allowing for the observation of the intact molecular ion.

-

-

Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer can provide high-resolution mass data.

-

Rationale: High-resolution mass analyzers enable the determination of the accurate mass and elemental composition of the molecule.

-

-

Detection: The mass spectrometer detects the mass-to-charge ratio (m/z) of the ions. For this compound (C₁₂H₂₂O₁₁), the expected m/z for the protonated molecule [M+H]⁺ would be approximately 343.1.

-

-

Data Analysis: The resulting mass spectrum will show a prominent peak corresponding to the molecular ion of this compound, from which the molecular weight can be accurately determined.

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. While it is more commonly used for macromolecules, it can be adapted for the analysis of smaller molecules like disaccharides.

Principle of SEC for Molecular Weight Estimation

In SEC, a column is packed with porous beads. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can enter the pores travel a longer path and elute later. By calibrating the column with a series of standards of known molecular weights, a calibration curve of elution volume versus the logarithm of molecular weight can be constructed. The molecular weight of an unknown sample can then be estimated by comparing its elution volume to the calibration curve.

This compound in Drug Development: A Key Pharmaceutical Excipient

This compound is widely used in the pharmaceutical industry as an excipient, a substance formulated alongside the active pharmaceutical ingredient (API). Its biocompatibility, chemical stability, and functional properties make it a valuable component in various dosage forms.

Mechanism of Protein Stabilization

One of the most critical applications of this compound in biopharmaceutical formulations is as a protein stabilizer. Therapeutic proteins are susceptible to degradation through various pathways, including unfolding and aggregation. This compound helps to mitigate these issues through several mechanisms:

-

Preferential Exclusion: In an aqueous solution, this compound is preferentially excluded from the surface of the protein. This phenomenon leads to an increase in the surface tension of the water around the protein, which thermodynamically favors the compact, native state of the protein over the unfolded state.

-

Vitrification: In lyophilized (freeze-dried) formulations, this compound can form a glassy matrix that physically entraps the protein molecules, restricting their mobility and preventing aggregation.

-

Water Replacement Hypothesis: During drying, this compound molecules can replace water molecules that are hydrogen-bonded to the protein surface, thereby helping to maintain the protein's native conformation.

Caption: this compound promotes protein stability by favoring the native state.

Other Pharmaceutical Applications

Beyond protein stabilization, this compound serves other functions in pharmaceutical formulations:

-

Bulking Agent: In lyophilized products, it provides structure and bulk to the cake.

-

Tonicity Modifier: In parenteral formulations, it can be used to adjust the tonicity of the solution.

-

Sweetener: In oral formulations, it can be used as a mild sweetening agent.[8]

Conclusion

This compound is a well-characterized disaccharide with a defined chemical formula (C₁₂H₂₂O₁₁) and molecular weight (342.30 g/mol ). The accurate determination of its molecular weight is routinely achieved through robust analytical techniques such as HPLC and mass spectrometry. For professionals in research and drug development, a deep understanding of these analytical principles is essential for quality control and formulation development. Furthermore, the role of this compound as a versatile excipient, particularly as a protein stabilizer, underscores its importance in the development of safe and effective biopharmaceutical products. The principles and protocols outlined in this guide provide a solid foundation for the scientific application of this compound in the pharmaceutical landscape.

References

- United States Pharmacopeia (USP). This compound Monograph. USP-NF.

- Creative Proteomics. This compound Analysis Service.

- GeeksforGeeks. (2023, December 19). This compound Formula.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 439186, this compound.

- National Institute of Standards and Technology. This compound. NIST WebBook.

- Pokrzywnicka, M., & Koncki, R. (2018). Disaccharides Determination: A Review of Analytical Methods. Critical Reviews in Analytical Chemistry, 48(3), 186-203.

- Shodex. Analysis of this compound According to USP-NF Method (KS-801).

- Sigma-Aldrich.

- BYJU'S. This compound Structure.

- Vedantu. This compound Formula - Structure, Composition, Properties and Functions.

- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.

- Arakawa, T., & Timasheff, S. N. (1982). Stabilization of protein structure by sugars. Biochemistry, 21(25), 6536-6544.

Sources

- 1. newdruginfo.com [newdruginfo.com]

- 2. Determination of Molecular Dimensions of Carbohydrate Polymers (Polysaccharides) by Size Exclusion Chromatography (SEC) | Springer Nature Experiments [experiments.springernature.com]

- 3. Determination of Molecular Dimensions of Carbohydrate Polymers (Polysaccharides) by Size Exclusion Chromatography (SEC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Disaccharides Determination: A Review of Analytical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ftp.uspbpep.com [ftp.uspbpep.com]

- 6. shodex.com [shodex.com]

- 7. researchgate.net [researchgate.net]

- 8. Disaccharides Determination: A Review of Analytical Methods | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Alpha and Beta Anomers of Maltose: Structure, Characterization, and Biological Significance

Abstract

Maltose, a disaccharide central to carbohydrate metabolism and numerous biotechnological applications, exists in two distinct anomeric forms: alpha (α) and beta (β). These anomers, differing only in the stereochemistry at the hemiacetal carbon of the reducing glucose unit, exhibit unique physicochemical properties and biological reactivities. This technical guide provides a comprehensive exploration of the α and β anomers of this compound for researchers, scientists, and drug development professionals. We will delve into their structural nuances, the dynamic equilibrium of mutarotation, detailed experimental protocols for their characterization via polarimetry and Nuclear Magnetic Resonance (NMR) spectroscopy, and their critical role in enzymatic hydrolysis by α-glucosidases. The causality behind experimental methodologies and the stereospecificity of biological interactions are emphasized to provide field-proven insights.

Introduction: The Anomeric Nature of this compound

This compound, systematically named 4-O-α-D-glucopyranosyl-D-glucopyranose, is a reducing disaccharide composed of two D-glucose units linked by an α-(1→4) glycosidic bond.[1][2] While the glycosidic bond is fixed in the α-configuration, the second glucose residue retains a free hemiacetal group at its C1 carbon. This anomeric carbon is the key to this compound's structural diversity.

In aqueous solution, the pyranose ring of this reducing glucose unit can open to form a transient open-chain aldehyde structure.[2][3] The subsequent ring-closure can occur in two stereochemically distinct ways, giving rise to two diastereomers known as anomers.[3][4]

-

α-Maltose: The hydroxyl group on the anomeric carbon (C1) of the reducing glucose unit is in the axial position, on the opposite side of the ring from the CH₂OH group (C6).[5]

-

β-Maltose: The hydroxyl group on the anomeric carbon is in the equatorial position, on the same side of the ring as the CH₂OH group.[5]

This spontaneous interconversion between the α and β anomers in solution, which proceeds through the open-chain aldehyde intermediate, is a phenomenon known as mutarotation .[6][7][8] The process continues until a dynamic equilibrium is established, resulting in a characteristic optical rotation for the solution.[7][9]

Physicochemical Properties of this compound Anomers

The subtle difference in the spatial arrangement of a single hydroxyl group imparts distinct and measurable physicochemical properties to the α and β anomers. While pure anomers can be isolated as stable crystalline solids, in solution they exist as an equilibrium mixture.[4][8] The β-anomer is generally the more stable and predominant form in the equilibrium mixture due to the equatorial position of the anomeric hydroxyl group, which minimizes steric hindrance.[1][10]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₂O₁₁ | [1] |

| Molar Mass (Monohydrate) | 360.3 g/mol | [11] |

| Melting Point (Monohydrate) | 102-103 °C | [2][11] |

| Specific Rotation of pure α-anomer | +111° to +112.2° | [9][12] |

| Specific Rotation of pure β-anomer | +18.7° to +19.2° | [9][12] |

| Equilibrium Specific Rotation [α]D | +52.5° to +52.7° | [9][13] |

| Equilibrium Composition | ~36% α-anomer, ~64% β-anomer | [8][9][12] |

Note: Specific rotation values can vary slightly based on temperature, concentration, and wavelength of light used for measurement.

Experimental Analysis and Differentiation of Anomers

Distinguishing and quantifying α- and β-maltose requires techniques sensitive to stereochemistry. The two primary methods employed are polarimetry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Polarimetry: Monitoring Mutarotation

Principle: Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[14] Since α- and β-maltose are diastereomers, they have different specific rotations.[7] By dissolving a pure anomer in water and measuring the optical rotation over time, one can observe the change as the anomers interconvert until the equilibrium value is reached.[7][9] This provides a direct measurement of the mutarotation process.

Experimental Protocol: Observing Mutarotation of this compound

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent (deionized water).

-

Sample Preparation: Accurately weigh a sample of pure D-(+)-Maltose monohydrate and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 4 g/100 mL).[11]

-

Initial Measurement: Immediately transfer the solution to the polarimeter cell of a known path length (e.g., 1 decimeter) and record the initial optical rotation (α).

-

Time-Course Measurement: Record the optical rotation at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes) until the reading stabilizes.

-

Calculation: Use the final, stable optical rotation value to calculate the equilibrium specific rotation using the formula: [α] = α / (c * l) Where:

-

[α] is the specific rotation.

-

α is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

l is the path length in decimeters.[15]

-

¹H NMR Spectroscopy: Structural Elucidation

Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. The anomeric protons of α- and β-maltose reside in different chemical environments due to their axial vs. equatorial orientations. This results in distinct, well-resolved signals in the ¹H NMR spectrum.[16]

-

The α-anomeric proton (equatorial) is less shielded and thus resonates further downfield (at a higher ppm value), typically around 5.3 ppm.[16]

-

The β-anomeric proton (axial) is more shielded and resonates further upfield (at a lower ppm value), typically around 4.7 ppm.[16]

The relative integration of these two peaks directly corresponds to the molar ratio of the α and β anomers in the equilibrium mixture.[16]

Experimental Protocol: ¹H NMR Analysis of this compound Anomers

-

Sample Preparation: Dissolve approximately 5-10 mg of D-(+)-Maltose monohydrate in ~0.6 mL of deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large, interfering water signal in the spectrum.

-

Equilibration: Allow the solution to stand for several hours at room temperature to ensure the anomeric equilibrium is fully established.

-

NMR Acquisition: Transfer the solution to an NMR tube. Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Analysis: Identify the signals corresponding to the anomeric protons for both the α- and β-anomers. Integrate the area under each peak to determine the relative abundance of each anomer.

Caption: Workflow for the characterization of this compound anomers.

Biological Relevance: Enzymatic Hydrolysis

In biological systems, particularly in human digestion, this compound is an intermediate product of starch breakdown by amylase enzymes.[1][17] The final step, the hydrolysis of this compound into two individual glucose molecules, is catalyzed by α-glucosidase enzymes (also known as maltases) located in the brush border of the small intestine.[1][18] Key enzymes involved include maltase-glucoamylase (MGAM) and sucrase-isomaltase (SI).[1][19][20]

The catalytic action of these enzymes is highly stereospecific. α-Glucosidase specifically targets and cleaves the α-(1→4) glycosidic bond.[18][21] The reaction proceeds via a double-displacement mechanism involving a covalent glycosyl-enzyme intermediate.[22] While the enzyme's primary specificity is for the glycosidic linkage, the anomeric state of the reducing end can influence substrate binding and the overall rate of hydrolysis. Research indicates that this compound binding proteins can exhibit different affinities and binding modes for α- and β-maltose, suggesting that the anomeric form is a critical factor in protein-carbohydrate interactions.[23] Furthermore, studies on transitory starch degradation in plants have shown that β-maltose is the primary metabolically active anomer exported from the chloroplast.[5]

This enzymatic specificity is the foundation for major therapeutic strategies. α-Glucosidase inhibitors, such as acarbose, are a class of drugs used to manage type 2 diabetes.[18] These drugs mimic the structure of oligosaccharides and competitively inhibit the enzyme, slowing the breakdown of this compound and other carbohydrates, thereby reducing the rate of glucose absorption and blunting postprandial hyperglycemia.[18][22]

Caption: Enzymatic hydrolysis of this compound by α-glucosidase.

Conclusion

The α and β anomers of this compound, while structurally similar, represent distinct chemical entities with unique properties and biological fates. Their interconversion through mutarotation is a fundamental concept in carbohydrate chemistry, observable through established analytical techniques like polarimetry and NMR spectroscopy. In biological contexts, the stereochemistry of this compound is paramount, dictating its interaction with enzymes like α-glucosidase. For drug development professionals, a deep understanding of this anomer-specific interaction is critical for designing effective α-glucosidase inhibitors to manage metabolic diseases. The principles and protocols outlined in this guide provide a robust framework for the accurate study and characterization of these vital biomolecules.

References

- Title: this compound: Structure, Properties, Digestion, and Roles Source: Tuscany Diet URL:[Link]

- Title: Why does this compound have both a and b anomers? Source: Homework.Study.com URL:[Link]

- Title: What are alpha-maltose and beta-maltose? Source: Quora URL:[Link]

- Title: Draw the structures of the individual mutarotating α and β anomers of this compound. Source: Pearson URL:[Link]

- Title: Mutarotation: Definition, Mechanism, and Examples Source: Conduct Science URL:[Link]

- Title: NMR spectra of glucose, this compound and isothis compound Source: ResearchG

- Title: this compound Structure Source: BYJU'S URL:[Link]

- Title: App Note – Polysaccharide Chain Analysis Source: Magritek URL:[Link]

- Title: 1H NMR studies of this compound, maltoheptaose, alpha-, beta-, and gamma-cyclodextrins, and complexes in aqueous solutions with hydroxy protons as structural probes Source: PubMed URL:[Link]

- Title: Alpha-glucosidase Source: Proteopedia URL:[Link]

- Title: Mechanistic Pathway on Human α-Glucosidase Maltase-Glucoamylase Unveiled by QM/MM Calculations Source: ResearchG

- Title: α-Glucosidase Source: Wikipedia URL:[Link]

- Title: Mutarot

- Title: Interaction between the α-glucosidases, sucrase-isomaltase and maltase-glucoamylase, in human intestinal brush border membranes and its potential impact on disaccharide digestion Source: Frontiers in Nutrition URL:[Link]

- Title: Specificity of maltase to this compound in three different directions of reaction: hydrolytic, vanillyl alcohol glucoside and vanillyl alcohol isomaltoside synthesis Source: PubMed URL:[Link]

- Title: Mutarot

- Title: Mucosal alpha-glucosidase hydrolysis properties and the control of glucogenesis Source: Iowa State University Digital Repository URL:[Link]

- Title: 1H NMR Studies of this compound, Maltoheptaose, α-, β-, and γ-Cyclodextrins, and Complexes in Aqueous Solutions with Hydroxy Protons as Structural Probes Source: ResearchG

- Title: Mutarotation of glucose and other sugars Source: Master Organic Chemistry URL:[Link]

- Title: Mutarot

- Title: Mutarot

- Title: Different Anomeric Sugar Bound States of this compound Binding Protein Resolved by a Cytolysin A Nanopore Tweezer Source: PMC - NIH URL:[Link]

- Title: maltotriose + H2O => this compound + D-glucose (maltase-glucoamylase) Source: Reactome URL:[Link]

- Title: β-Maltose Is the Metabolically Active Anomer of this compound during Transitory Starch Degrad

- Title: Specific rot

- Title: Quantitative determination of anomeric forms of sugar produced by amylases. IV. Anomeric form of this compound produced from phenyl alpha-maltoside catalyzed by saccharifying alpha-amylase from Bacillus subtilis Source: PubMed URL:[Link]

- Title: Enzymatically produced this compound-maltotriose starch hydrolysate Source: Google Patents URL

- Title: What is the chemical equation for the breakdown of starch to this compound? Source: Quora URL:[Link]

- Title: The beta and alpha glucose have different specific rotations.

- Title: Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter Source: Journal of Chemical Education - ACS Public

Sources

- 1. tuscany-diet.net [tuscany-diet.net]

- 2. byjus.com [byjus.com]

- 3. homework.study.com [homework.study.com]

- 4. quora.com [quora.com]

- 5. β-Maltose Is the Metabolically Active Anomer of this compound during Transitory Starch Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. conductscience.com [conductscience.com]

- 7. Mutarotation - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Mutarotation - Chemistry Steps [chemistrysteps.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. youtube.com [youtube.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 15. Specific rotation - Wikipedia [en.wikipedia.org]

- 16. magritek.com [magritek.com]

- 17. quora.com [quora.com]

- 18. α-Glucosidase - Wikipedia [en.wikipedia.org]

- 19. Frontiers | Interaction between the α-glucosidases, sucrase-isomaltase and maltase-glucoamylase, in human intestinal brush border membranes and its potential impact on disaccharide digestion [frontiersin.org]

- 20. "Mucosal alpha-glucosidase hydrolysis properties and the control of glu" by Byung-Hoo Lee [docs.lib.purdue.edu]

- 21. Alpha-glucosidase - Proteopedia, life in 3D [proteopedia.org]

- 22. researchgate.net [researchgate.net]

- 23. Different Anomeric Sugar Bound States of this compound Binding Protein Resolved by a Cytolysin A Nanopore Tweezer - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Formation of the α-1,4-Glycosidic Bond in Maltose

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Maltose, a disaccharide composed of two α-D-glucose units, is a fundamental carbohydrate in biochemistry and a key component in the food and biotechnology industries. The defining feature of this compound is the α-1,4-glycosidic bond that links the two glucose monomers. Understanding the precise mechanisms governing the formation of this bond is critical for researchers, scientists, and drug development professionals engaged in carbohydrate chemistry, enzymology, and glycobiology. This guide provides a comprehensive technical overview of both the enzymatic and chemical synthesis of the α-1,4-glycosidic bond in this compound. It delves into the underlying chemical principles, stereochemical control, and the analytical techniques essential for the characterization of this pivotal linkage. By synthesizing theoretical knowledge with practical, field-proven insights, this document serves as an authoritative resource for professionals seeking to manipulate and understand glycosidic bond formation.

Introduction: The Significance of the α-1,4-Glycosidic Bond

This compound, or malt sugar, is a reducing disaccharide in which the anomeric carbon of one glucose unit is linked to the C4 hydroxyl group of a second glucose unit.[1] This α-1,4-glycosidic linkage is not merely a structural feature; it dictates the chemical properties, biological function, and metabolic fate of the molecule. In nature, this compound is most notably produced during the enzymatic breakdown of starch by amylases, a process crucial in germinating seeds and in the digestive systems of animals.[1][2] The stereochemistry of this bond—specifically its alpha configuration—is paramount. It distinguishes this compound from its isomer cellobiose, which possesses a β-1,4-glycosidic bond and has vastly different physical properties and biological roles.

For researchers in drug development, the synthesis and modification of oligosaccharides like this compound are of immense interest. Glycosidic bonds are central to the structure of numerous bioactive molecules, including antibiotics, vaccines, and other therapeutics. A thorough understanding of how to control the stereoselective formation of these linkages is therefore a foundational requirement for the rational design of novel glycoconjugates and carbohydrate-based drugs.

Enzymatic Synthesis: Nature's Precision

In biological systems, the formation of glycosidic bonds is catalyzed by a class of enzymes known as glycosyltransferases. These enzymes exhibit remarkable specificity, ensuring the correct stereochemistry and regiochemistry of the resulting linkage. For this compound, enzymes like this compound phosphorylase can catalyze its synthesis.[3] More commonly in industrial production, this compound is generated through the hydrolysis of starch by enzymes such as α-amylase and β-amylase.[4][5][6] While this is a degradative process, it highlights the enzymatic machinery that specifically recognizes and cleaves α-1,4-glycosidic bonds, and by the principle of microscopic reversibility, provides insight into their formation.

2.1. The Glycosyltransferase Mechanism

Glycosyltransferases facilitate the transfer of a glycosyl group from a donor substrate, typically a nucleotide sugar, to a specific hydroxyl group on an acceptor molecule. The formation of the glycosidic bond proceeds through a mechanism that involves a transition state with significant oxocarbenium ion character.[7][8][9]

Diagram: Enzymatic Formation of the α-1,4-Glycosidic Bond

Caption: Enzymatic synthesis of this compound by a glycosyltransferase.

2.2. Experimental Protocol: Enzymatic Synthesis of this compound Analogues

This protocol outlines a general procedure for the enzymatic synthesis of this compound analogues, which can be adapted for this compound itself, using a suitable glycosyltransferase and activated sugar donor.[10]

Materials:

-

Glycosyltransferase (e.g., this compound Phosphorylase)

-

Glycosyl donor (e.g., α-D-glucose-1-phosphate)

-

Glycosyl acceptor (D-glucose)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Quenching solution (e.g., 1 M HCl)

-

Thin Layer Chromatography (TLC) system for monitoring

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the glycosyl donor (1.2 equivalents) and glycosyl acceptor (1.0 equivalent) in the reaction buffer.

-

Enzyme Addition: Initiate the reaction by adding the glycosyltransferase to a final concentration of 1-5 µM.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.

-

Reaction Monitoring: At timed intervals, withdraw small aliquots of the reaction mixture and quench with an equal volume of quenching solution. Spot the quenched reaction onto a TLC plate to monitor the formation of the product.

-

Reaction Termination: Once the reaction has reached completion (as determined by TLC), terminate the entire reaction by adding the quenching solution.

-

Purification: The product can be purified from the reaction mixture using techniques such as size-exclusion or ion-exchange chromatography.

Chemical Synthesis: Constructing the Bond from First Principles

The chemical synthesis of oligosaccharides provides a powerful tool for creating novel structures and is essential when enzymatic routes are not feasible. The formation of a glycosidic bond is fundamentally a reaction between a glycosyl donor and a glycosyl acceptor.[11][12][13] The key challenges in chemical glycosylation are achieving high yields and, most importantly, controlling the stereochemistry at the newly formed anomeric center.

3.1. Core Concepts in Chemical Glycosylation

-

Glycosyl Donor and Acceptor: The glycosyl donor is a sugar with a leaving group at the anomeric position, while the glycosyl acceptor has a free hydroxyl group that acts as the nucleophile.[11][12]

-

Activation: A promoter or activator, often a Lewis acid, is used to activate the leaving group on the donor, facilitating its departure and the formation of an electrophilic anomeric carbon.[11]

-

The Oxocarbenium Ion: The reaction often proceeds through a highly reactive oxocarbenium ion intermediate, which is a resonance-stabilized cation.[7][8][9] The geometry of this intermediate and the mode of nucleophilic attack by the acceptor determine the stereochemical outcome.

-

Protecting Groups: To ensure that only the desired hydroxyl group on the acceptor reacts, all other hydroxyl groups on both the donor and acceptor must be "protected" with chemical moieties that can be later removed.[14][15][16][17] These protecting groups also influence the reactivity of the molecules.[11][12]

3.2. Stereochemical Control: The Quest for the α-Linkage

Achieving the desired α-stereoselectivity in this compound synthesis is a significant challenge. Several strategies are employed to control the stereochemical outcome:

-

Neighboring Group Participation: A participating protecting group at the C2 position of the glycosyl donor can shield one face of the molecule, directing the incoming acceptor to the opposite face. For an α-linkage, a non-participating group (e.g., a benzyl ether) is typically used at the C2 position.[18][19]

-

The Anomeric Effect: This stereoelectronic effect describes the tendency of an electronegative substituent at the anomeric carbon of a pyranose ring to prefer an axial orientation.[20] This effect can be exploited to favor the formation of the α-anomer.[20]

-

Solvent Effects: The choice of solvent can influence the stereoselectivity of glycosylation reactions.[21]

-

Kinetic vs. Thermodynamic Control: Glycosylation reactions can be run under conditions that favor either the kinetically or thermodynamically preferred product.[22][23]

Diagram: Chemical Glycosylation Workflow

Caption: A generalized workflow for the chemical synthesis of this compound.

3.3. The Koenigs-Knorr Reaction: A Classic Approach

The Koenigs-Knorr reaction is a venerable and widely used method for forming glycosidic bonds.[24][25] It typically involves the use of a glycosyl halide as the donor and a heavy metal salt, such as silver carbonate or silver oxide, as the promoter.[24][26][27]

Experimental Protocol: Modified Koenigs-Knorr Synthesis of a Disaccharide

This protocol provides a framework for the synthesis of a disaccharide with an α-linkage, inspired by the Koenigs-Knorr methodology.

Materials:

-

Protected Glycosyl Bromide Donor (with a non-participating group at C2)

-

Protected Glycosyl Acceptor (with a free C4-OH)

-

Silver(I) oxide (Ag₂O) or other suitable promoter

-

Anhydrous dichloromethane (DCM) as solvent

-

Molecular sieves (4 Å)

-

Reaction vessel (round-bottom flask with a stir bar)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation: Dry the glassware thoroughly. Add the protected glycosyl acceptor, the promoter (e.g., Ag₂O, 2-3 equivalents), and activated molecular sieves to the reaction flask.

-

Inert Atmosphere: Purge the flask with an inert gas.

-

Solvent Addition: Add anhydrous DCM via syringe.

-

Donor Addition: Dissolve the protected glycosyl bromide donor in a minimal amount of anhydrous DCM and add it dropwise to the stirring reaction mixture at room temperature.

-

Reaction Progress: Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

-

Workup: Upon completion, dilute the reaction with DCM and filter through a pad of celite to remove the silver salts. Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

-

Deprotection: The protecting groups are removed in a subsequent step (e.g., by catalytic hydrogenation for benzyl groups) to yield the final disaccharide.

| Parameter | Condition | Rationale |

| Donor | Glycosyl Bromide | A reactive glycosyl donor. |

| Acceptor | Glucose with free C4-OH | Provides the nucleophile for bond formation. |

| Promoter | Silver(I) oxide | Activates the glycosyl bromide. |

| Solvent | Anhydrous DCM | A non-participating solvent. |

| Atmosphere | Inert (N₂ or Ar) | Prevents side reactions with atmospheric moisture. |

Analytical Characterization of the α-1,4-Glycosidic Bond

Once synthesized, it is imperative to confirm the structure and stereochemistry of the glycosidic bond. Several analytical techniques are indispensable for this purpose.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of carbohydrates.[28][29]

-

¹H NMR: The chemical shift and coupling constant of the anomeric proton (H1) are highly diagnostic. For an α-glycosidic linkage, the H1 proton is in an axial position and typically exhibits a smaller coupling constant (J ≈ 3-4 Hz) with the H2 proton compared to a β-anomer.[30]

-

¹³C NMR: The chemical shift of the anomeric carbon (C1) is also indicative of the stereochemistry. Glycosylation causes a significant downfield shift of the C1 and the linked carbon (C4) resonances.[31]

-

2D NMR: Experiments such as COSY, TOCSY, HSQC, and HMBC are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the two glucose units across the C1-O-C4 linkage.[32]

4.2. Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight of the synthesized disaccharide and can provide information about its structure through fragmentation analysis.[33][34][35] Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[33][35] Tandem MS (MS/MS) experiments can be used to fragment the disaccharide, and the resulting fragmentation pattern can help to identify the linkage position.[36]

| Technique | Information Provided |

| ¹H NMR | Anomeric configuration (from J-coupling constants). |

| ¹³C NMR | Confirmation of glycosylation and anomeric configuration. |

| 2D NMR (HMBC) | Unambiguous confirmation of the C1-O-C4 linkage. |

| Mass Spectrometry | Molecular weight confirmation and linkage analysis via fragmentation. |

Conclusion and Future Directions

The formation of the α-1,4-glycosidic bond in this compound is a process that can be controlled with high fidelity by both enzymatic and chemical methods. While nature's glycosyltransferases offer unparalleled specificity, chemical synthesis provides the flexibility to create novel carbohydrate structures. The principles governing stereoselectivity in chemical glycosylation, including the roles of protecting groups, the anomeric effect, and reaction conditions, are now well-established, though the field continues to evolve.

Future research will likely focus on the development of more efficient and stereoselective catalytic methods for glycosidic bond formation, reducing the reliance on stoichiometric promoters and complex protecting group manipulations. The continued exploration of enzymatic synthesis and the engineering of novel glycosyltransferases will also open new avenues for the production of complex carbohydrates. For professionals in drug development and the life sciences, a deep, mechanistic understanding of glycosidic bond formation remains a critical asset in the quest to harness the vast potential of carbohydrates.

References

- The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent. Journal of the American Chemical Society.

- Using NMR for Glycomics and Sugar Analysis. Creative Biostructure.

- MALDI-MS analysis of disaccharide isomers using graphene oxide as MALDI matrix. Food Chemistry.

- Chemical glycosylation. Wikipedia.

- Spectroscopic analysis of disaccharides fragments. ResearchGate.

- Advances in Protecting Groups for Oligosaccharide Synthesis. ResearchGate.

- Formation of oxocarbenium ion during glycosidic bond cleavage in nucleosides. ResearchGate.

- Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. MDPI.

- Novel Protecting Group Strategies in the Synthesis of Oligosaccharides. Universiteit Leiden.

- Protective Group Strategies. ResearchGate.

- Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. National Institutes of Health.

- Novel protecting group strategies in the synthesis of oligosaccharides. Scholarly Publications Leiden University.

- Disaccharide analysis of glycosaminoglycan mixtures by ultra-performance liquid chromatography-mass spectrometry. National Institutes of Health.

- Glycosyl donor. Wikipedia.

- Synthetic Strategies for Bioactive Oligosaccharides. National Institutes of Health.

- On a so-called “kinetic anomeric effect” in chemical glycosylation. RSC Publishing.

- 8.4 Glycosidic bonds. Organic Chemistry II - Fiveable.

- Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Taylor & Francis Online.

- Reactions Involving Oxocarbenium Ions. YouTube.

- Glycosyl donor Definition. Organic Chemistry II Key Term - Fiveable.

- Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity. National Institutes of Health.

- On a so-called “kinetic anomeric effect” in chemical glycosylation. RSC Publishing.

- Quantification of Mono and Disaccharides in Foods. Waters Corporation.

- Formation and stability of oxocarbenium ions from glycosides. ResearchGate.

- Koenigs–Knorr reaction. Wikipedia.

- Guidelines for O-Glycoside Formation from First Principles. ACS Central Science.

- What Are the Roles of A-amylase in this compound Production? Yiming Biotech.

- Anomeric effect. Wikipedia.

- Defining the SN1 Side of Glycosylation Reactions: Stereoselectivity of Glycopyranosyl Cations. PMC - PubMed Central.

- Glycosyl donors and acceptors used in this study. ResearchGate.

- NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Semantic Scholar.

- The stereoselective formation of glycosidic bond by neighboring-group participation. ResearchGate.

- This compound. Wikipedia.

- Anomeric Selectivity of Glycosylations through a Machine Learning Lens. ACS Publications.

- 2D NMR spectra of the glycosidic linkages and nonreducing termini of... ResearchGate.

- Stoichiometric Conversion of this compound for Biomanufacturing by In Vitro Synthetic Enzymatic Biosystems. National Institutes of Health.

- Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv.

- 1 H NMR Spectroscopy-Based Configurational Analysis of Mono- and Disaccharides and Detection of β-Glucosidase Activity: An Undergraduate Biochemistry Laboratory. ResearchGate.

- What enzyme is used to convert starch to this compound? Quora.

- This compound Production Using Starch from Cassava Bagasse Catalyzed by Cross-Linked β-Amylase Aggregates. MDPI.

- NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. CIGS.

- Amylase for conversion of starch to this compound. Creative Enzymes.

- 24.8: Disaccharides and Glycosidic Bonds. Chemistry LibreTexts.

- Enzymatic Synthesis of the this compound Analogues, Glucosyl Glucosamine, Glucosyl N-Acetylglucosamine and Glucosyl 2-Deoxyglucose by an Extract of Neisseria perflava. ResearchGate.

- Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. National Institutes of Health.

- Koenigs knorr reaction and mechanism. Slideshare.

- Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. National Institutes of Health.

- 25.6: Reactions of Monosaccharides. Chemistry LibreTexts.

- This compound Chemistry and Biochemistry. Dietary Sugars - Books.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. Stoichiometric Conversion of this compound for Biomanufacturing by In Vitro Synthetic Enzymatic Biosystems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What Are the Roles of A-amylase in this compound Production? - Jiangsu Yiming Biological Technology Co., Ltd [yimingbiotechnology.com]

- 5. mdpi.com [mdpi.com]

- 6. Amylase for conversion of starch to this compound - Creative Enzymes [creative-enzymes.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Chemical glycosylation - Wikipedia [en.wikipedia.org]

- 12. Glycosyl donor - Wikipedia [en.wikipedia.org]

- 13. fiveable.me [fiveable.me]

- 14. researchgate.net [researchgate.net]

- 15. Novel Protecting Group Strategies in the Synthesis of Oligosaccharides - Leiden University [universiteitleiden.nl]

- 16. researchgate.net [researchgate.net]

- 17. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Anomeric effect - Wikipedia [en.wikipedia.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. On a so-called “kinetic anomeric effect” in chemical glycosylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. On a so-called “kinetic anomeric effect” in chemical glycosylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 25. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 26. Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 28. creative-biostructure.com [creative-biostructure.com]

- 29. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. | Semantic Scholar [semanticscholar.org]

- 30. researchgate.net [researchgate.net]

- 31. cigs.unimo.it [cigs.unimo.it]

- 32. researchgate.net [researchgate.net]

- 33. MALDI-MS analysis of disaccharide isomers using graphene oxide as MALDI matrix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. tandfonline.com [tandfonline.com]

- 36. Disaccharide analysis of glycosaminoglycan mixtures by ultra-performance liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

natural sources of maltose in plants

An In-depth Technical Guide to the Natural Sources of Maltose in Plants

Abstract

This compound, a disaccharide composed of two α(1→4) linked glucose units, is a pivotal intermediate in plant carbohydrate metabolism.[1][2] While not typically stored in high concentrations, it is a primary product of starch degradation, playing an essential role in energy mobilization and carbon transport. This guide provides a comprehensive technical overview of the , detailing the biochemical pathways of its synthesis and degradation, its diverse physiological roles, and robust methodologies for its extraction and quantification. We explore its significant presence in germinating seeds, its function as a transient metabolite in photosynthetic leaves, and its occurrence in various fruits and vegetables.[3][4][5] Furthermore, we elucidate the critical role of this compound in plant responses to abiotic stresses such as cold and drought, highlighting its function as a cryoprotectant.[6][7] This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound metabolism in the botanical context.

The Biochemical Foundation: this compound as a Product of Starch Metabolism

This compound in plants is not a primary storage carbohydrate but rather a transient product derived from the breakdown of starch.[3][4] Its presence is intrinsically linked to the dynamic processes of starch synthesis and degradation that occur in various plant tissues, primarily within plastids (chloroplasts and amyloplasts).

The Starch Degradation Pathway

The mobilization of carbon stored as starch is a meticulously regulated enzymatic process that yields this compound as its principal output. This occurs in both the leaves, which break down "transitory starch" nightly, and in storage organs like seeds and tubers.[8][9]

The key enzymatic steps are as follows:

-

Starch Phosphorylation: The surface of the starch granule is first phosphorylated by glucan, water dikinases (GWD), making it accessible to degradative enzymes.

-

Debranching: Debranching enzymes, such as isoamylases, hydrolyze the α-1,6-glycosidic bonds at the branch points of amylopectin. This linearization of the glucan chains is a prerequisite for efficient degradation by amylases.

-

Exohydrolytic Cleavage: The primary enzyme responsible for this compound production is β-amylase (BAM) . It acts on the non-reducing ends of the linear glucan chains, cleaving successive this compound units.[1][9] The expression and activity of β-amylase are often upregulated in response to environmental cues like cold stress.[6][8]

-

Endohydrolytic Cleavage: α-Amylases also contribute by cleaving internal α-1,4 bonds, creating more non-reducing ends for β-amylase to act upon.[9][10]

Carbon Export and Cytosolic Conversion

In photosynthetic leaves, the this compound produced from starch breakdown during the night is the primary form of carbon exported from the chloroplasts to the cytosol to fuel cellular metabolism.[6][8][11]

-

Chloroplast Export: this compound is transported across the inner chloroplast envelope into the cytosol via a specific transporter known as This compound Exporter 1 (MEX1) .[8][12] Mutants lacking MEX1 accumulate significant amounts of this compound within their chloroplasts, leading to impaired growth.[12]

-

Cytosolic Metabolism: Once in the cytosol, this compound is metabolized by a disproportionating enzyme (DPE2) , which is a 4-α-glucanotransferase.[8][13] DPE2 transfers one glucose unit from this compound to a cytosolic heteroglycan, releasing the other glucose as glucose-1-phosphate. This pathway ultimately leads to the synthesis of sucrose, the main sugar transported throughout the plant.

Principal Natural Sources of this compound in Plant Tissues

This compound concentration varies significantly across different plant species and tissues, often correlating with periods of active starch metabolism.

Germinating Seeds

Germinating seeds are the most classic and commercially significant source of this compound.[1] The process of "malting," particularly with grains like barley, wheat, and corn, is designed to maximize this natural phenomenon.[2][4][14]

-

Mechanism: During germination, stored starch in the endosperm is rapidly hydrolyzed by newly synthesized amylases to provide a readily available energy source for the growing embryo.[3][4][15] This process significantly increases the concentration of this compound within the seed.[16][17] In barley, a single maltase gene (Agl97) is responsible for the final conversion of this compound to glucose for seedling growth.[18]

Photosynthetic Tissues (Leaves)

In the leaves of most plants, this compound serves as a critical link between daytime photosynthesis and nighttime metabolism. It is the major product of transitory starch breakdown that occurs in the dark to sustain the plant's respiratory and metabolic needs.[8][9][11] Its concentration, therefore, fluctuates on a diurnal cycle, peaking during the night.

Fruits and Vegetables

While typically less concentrated than in germinating seeds, this compound is naturally present in several fruits and vegetables. Its concentration can also be influenced by post-harvest processing, such as cooking.

-

Sweet Potatoes: These tubers are a prominent natural source of this compound, which contributes significantly to their sweet flavor, especially after cooking.[4][5] The heat applied during cooking accelerates the enzymatic breakdown of starch into this compound.

-

Fruits: Certain fruits, including peaches and pears, naturally contain this compound.[4]

-

Other Starchy Plants: Grains such as wheat and cornmeal, and the cereals made from them, also contain this compound.[4]

Quantitative Overview of this compound in Plant Sources

The following table summarizes the this compound content in various plant-derived foods. Data is compiled from various nutritional databases and can vary based on cultivar, ripeness, and processing.

| Plant Source | Typical this compound Content (g per 100g) | Causality and Context |

| Sweet Potato (cooked) | ~3.34[19] | High. Heat-induced enzymatic breakdown of abundant starch.[3][4] |

| Barley (malted) | Variable, high | Very high. Deliberate enzymatic conversion of starch during germination.[2][14] |

| Wheat & Cornmeal | Variable | Present, especially in products made from malted grains.[4] |

| Peaches & Pears | Low to moderate | Natural occurrence as part of the fruit's sugar profile.[4] |

| Peas & Lentils | Low | Minor component of the soluble sugar pool. |

Physiological Roles and Regulation

Beyond its role as a metabolic intermediate, this compound is involved in crucial physiological processes, particularly in adapting to environmental stress.

Energy and Carbon Supply

The primary function of this compound is to serve as a mobile form of carbon derived from immobile starch reserves. This is vital for:

-

Seed Germination: Fueling the growth of the embryonic axis before photosynthesis begins.[3]

-

Nocturnal Metabolism: Supplying carbon to non-photosynthetic tissues and maintaining respiration throughout the night.[8]

Abiotic Stress Tolerance

Plants actively modulate this compound levels as part of their defense and adaptation strategies.

-

Cold and Frost Tolerance: Exposure to low temperatures induces the expression of β-amylase genes, leading to a significant accumulation of this compound.[6][8] this compound acts as an effective cryoprotectant, stabilizing proteins and cellular membranes (including photosynthetic thylakoids) against freezing-induced damage.[6][12][20]

-

Drought Response: Under drought conditions, this compound content can increase in leaves.[7] This accumulation contributes to osmotic adjustment, helping to maintain cellular turgor and protect cellular structures.

Circadian Regulation

This compound metabolism is tightly controlled by the plant's internal circadian clock.[8] The expression of genes involved in both starch degradation and this compound metabolism follows a distinct diurnal rhythm, ensuring that the rate of starch breakdown is precisely matched to the anticipated length of the night, preventing carbon starvation before dawn.[6]

Methodologies for this compound Analysis

Accurate quantification of this compound in plant tissues is essential for research in plant physiology, biochemistry, and crop development. This requires a two-step process of extraction followed by a specific quantification assay.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. alliedacademies.org [alliedacademies.org]

- 3. This compound Definition, Structure & Function - Lesson | Study.com [study.com]

- 4. This compound: Good or Bad? [healthline.com]